molecular formula C17H10ClN3O2S B2795078 (E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate CAS No. 326021-13-0

(E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate

Cat. No.: B2795078
CAS No.: 326021-13-0
M. Wt: 355.8
InChI Key: UEKRDCIZEHRSEE-KGENOOAVSA-N
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Description

(E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate is a complex organic compound that features a benzothiazole ring, a cyano group, and a chlorophenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-chlorophenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

(E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s cyano group can also participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-methylphenyl)acetate
  • [(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-fluorophenyl)acetate

Uniqueness

(E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and binding affinity compared to its analogs. This structural feature may also impart distinct electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

[(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O2S/c18-12-7-5-11(6-8-12)9-16(22)23-21-14(10-19)17-20-13-3-1-2-4-15(13)24-17/h1-8H,9H2/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKRDCIZEHRSEE-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=NOC(=O)CC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=N/OC(=O)CC3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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